molecular formula C11H13NO2 B8699823 ETHYL 3-(2-AMINOPHENYL)ACRYLATE

ETHYL 3-(2-AMINOPHENYL)ACRYLATE

Cat. No. B8699823
M. Wt: 191.23 g/mol
InChI Key: ZKIDAZQBINIQSP-UHFFFAOYSA-N
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Patent
US05140046

Procedure details

A mixture of 2.2 g of reduced iron, 0.5 ml of conc. hydrochloric acid and 2.5 ml of water was added to a solution of 2.2 g of ethyl o-nitrocinnamate in 30 ml of ethanol. After heating under reflux for 1 hour, insoluble matters were filtered off and the filtrate was concentrated under reduced pressure. An aqueous sodium hydrogen carbonate solution was added to the residue followed by extraction with toluene. After the extract was washed with water and dried, the solvent was distilled off to obtain 1.6 g of ethyl o-aminocinnamate as yellow crystals.
[Compound]
Name
reduced iron
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.O.[N+:3]([C:6]1[CH:18]=[CH:17][CH:16]=[CH:15][C:7]=1[CH:8]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])([O-])=O>C(O)C>[NH2:3][C:6]1[CH:18]=[CH:17][CH:16]=[CH:15][C:7]=1[CH:8]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
reduced iron
Quantity
2.2 g
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=O)OCC)C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
insoluble matters were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
An aqueous sodium hydrogen carbonate solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with toluene
WASH
Type
WASH
Details
After the extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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